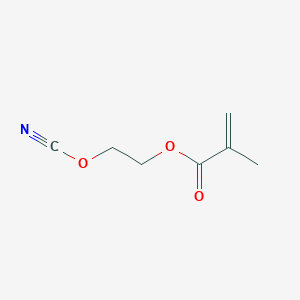
2-Cyanatoethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanatoethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C7H9NO3. It is known for its unique structure, which includes a cyanate group and a methylprop-2-enoate moiety. This compound is used in various industrial and research applications due to its reactivity and functional properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Cyanatoethyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-cyanatoethanol with 2-methylprop-2-enoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyanatoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted esters and amides.
Applications De Recherche Scientifique
2-Cyanatoethyl 2-methylprop-2-enoate is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of 2-cyanatoethyl 2-methylprop-2-enoate involves its reactivity with various functional groups. The cyanate group can form stable linkages with nucleophiles, while the methylprop-2-enoate moiety participates in polymerization reactions. These interactions enable the compound to exert its effects in different applications, targeting molecular pathways involved in material synthesis and biochemical processes .
Comparaison Avec Des Composés Similaires
2-Isocyanatoethyl methacrylate: Similar in structure but contains an isocyanate group instead of a cyanate group.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group instead of a cyanate group, used in similar applications.
Uniqueness: 2-Cyanatoethyl 2-methylprop-2-enoate is unique due to its combination of a cyanate group and a methylprop-2-enoate moiety, which provides distinct reactivity and functional properties compared to similar compounds .
Propriétés
Numéro CAS |
119845-72-6 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
2-cyanatoethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H9NO3/c1-6(2)7(9)11-4-3-10-5-8/h1,3-4H2,2H3 |
Clé InChI |
RAURIJBUROUQRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCOC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


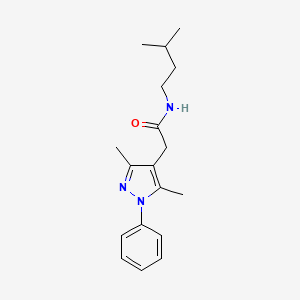
![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
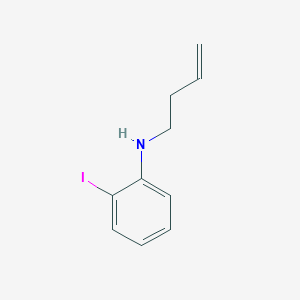
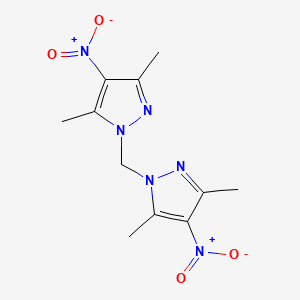
![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
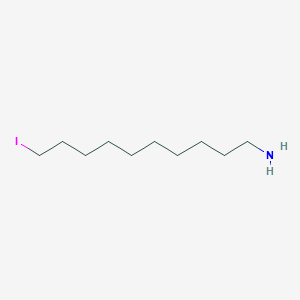
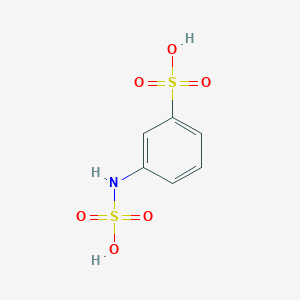
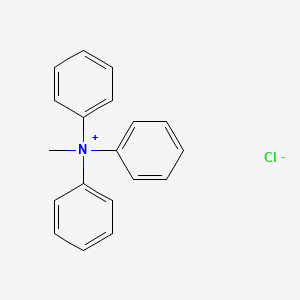
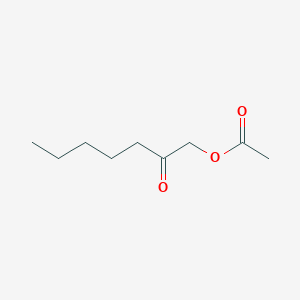
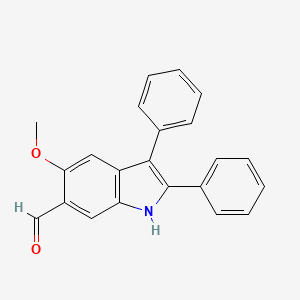
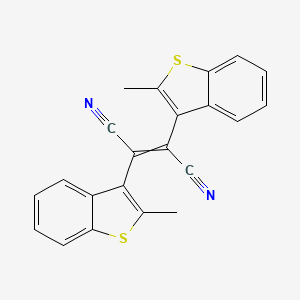

![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
